molecular formula C21H26O3 B1580980 4-Octylphenyl Salicylate CAS No. 2512-56-3

4-Octylphenyl Salicylate

Cat. No. B1580980
CAS RN: 2512-56-3
M. Wt: 326.4 g/mol
InChI Key: VNFXPOAMRORRJJ-UHFFFAOYSA-N
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Description

4-Octylphenyl Salicylate is an activated ester of salicylic acid . It has been shown to have affinity for both fatty acids and calcium carbonate . It is used in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes .


Molecular Structure Analysis

The molecular formula of 4-Octylphenyl Salicylate is C21H26O3 . Its average mass is 326.429 Da and its monoisotopic mass is 326.188202 Da .


Physical And Chemical Properties Analysis

4-Octylphenyl Salicylate has a density of 1.1±0.1 g/cm3, a boiling point of 435.1±28.0 °C at 760 mmHg, and a flash point of 169.5±16.8 °C . It also has a molar refractivity of 97.1±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 303.1±3.0 cm3 .

Scientific Research Applications

Chromatographic Analysis

4-Octylphenyl Salicylate and similar compounds like salicylic acid have been used in chromatographic analysis. For example, a study conducted by Goss (1998) explored the use of salicylic acid in chromatography, examining its selectivity, resolution, and peak shape in high-performance liquid chromatography (HPLC) columns. This research highlights the utility of salicylates in improving the chromatographic analysis of pharmaceutical and cosmetic formulations (Goss, 1998).

Environmental Analysis

Salicylates, including compounds similar to 4-Octylphenyl Salicylate, are used in environmental analysis. For instance, Rhine et al. (1998) studied the use of phenol and salicylate in colorimetric methods for determining ammonium in soil extracts and water. This research emphasizes the role of salicylates in environmental monitoring and analysis (Rhine et al., 1998).

UV Stabilization in Polymers

Salicylates like 4-Octylphenyl Salicylate are employed in UV stabilization of polymers. A study by Newland and Tamblyn (1964) discusses how aromatic salicylates are used to protect polymers from ultraviolet light damage, although they note some limitations such as yellowing and volatilization. This application is significant in the manufacturing of plastics and other polymer materials (Newland & Tamblyn, 1964).

Plant Biology

In plant biology, salicylic acid, closely related to 4-Octylphenyl Salicylate, has been studied for its role in inducing systemic acquired resistance in plants. Gaffney et al. (1993) found that salicylic acid is essential for developing systemic acquired resistance in tobacco, indicating its importance in plant defense mechanisms (Gaffney et al., 1993).

Cosmetic and Pharmaceutical Applications

Salicylates, including 4-Octylphenyl Salicylate, are widely used in cosmetics and pharmaceuticals. A comprehensive safety assessment conducted in 2003 covered various salicylates, including 4-Octylphenyl Salicylate, used as UV filters, skin conditioners, and preservatives in cosmetic products. This study provides insight into the broad application of salicylates in consumer products (International journal of toxicology, 2003).

Safety and Hazards

When handling 4-Octylphenyl Salicylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(4-octylphenyl) 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-7-10-17-13-15-18(16-14-17)24-21(23)19-11-8-9-12-20(19)22/h8-9,11-16,22H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFXPOAMRORRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334274
Record name 4-Octylphenyl Salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octylphenyl Salicylate

CAS RN

2512-56-3
Record name 4-Octylphenyl Salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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